(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid
Description
Molecular Structure and Physicochemical Properties
(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a chiral α-amino acid derivative with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol . Its structure features:
- A tert-butoxy group (-OC(CH₃)₃) at the 4-position.
- A methyl substituent (-CH₃) at the 2-position.
- An amino group (-NH₂) and a carboxylic acid group (-COOH) at the α- and terminal positions, respectively.
The stereochemistry of the compound is defined by the (S) configuration at the chiral center (C2), which influences its biochemical interactions and synthetic applications. Key physicochemical properties include:
The tert-butoxy group enhances steric protection of the carbonyl group, making the compound resistant to nucleophilic attack under basic conditions.
Nomenclature and Systematic Naming Conventions
The compound adheres to IUPAC naming rules:
SMILES Notation :
C[C@](CC(=O)OC(C)(C)C)(C(=O)O)N
InChI Key :
VIQZVYPYYUPDQY-VIFPVBQESA-N
The tert-butoxy and methyl groups are prioritized in numbering, while the stereodescriptor (S) reflects the spatial arrangement at C2.
Chemical Classification and Relationship to Amino Acid Derivatives
This compound belongs to the non-proteinogenic α-amino acid family, characterized by:
It is structurally related to:
- L-Aspartic Acid : The parent amino acid, where the γ-carboxyl is esterified with tert-butanol.
- Methylaspartic Acid Analogues : Derivatives with α-methyl substitutions, which alter enzyme binding affinities.
The tert-butyl ester serves as a protecting group for carboxylic acids in peptide synthesis, enabling selective deprotection under acidic conditions.
Historical Context in Organic Chemistry Research
The development of this compound is rooted in three key advancements:
- Asymmetric Synthesis : Early methods for α-methyl amino acids relied on chiral auxiliaries or enzymatic resolution. Modern routes employ palladium-catalyzed asymmetric alkylation.
- Protecting Group Chemistry : The tert-butoxy group, introduced in the 1970s, revolutionized peptide synthesis by offering orthogonal protection strategies.
- Enzyme Inhibition Studies : Methylaspartic acid derivatives were pivotal in elucidating the mechanism of argininosuccinate synthetase , a urea cycle enzyme.
Recent applications include its use as a building block for peptidomimetics and kinase inhibitors , leveraging its rigidity and stereochemical purity.
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZVYPYYUPDQY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)OC(C)(C)C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217977-71-3 | |
| Record name | (S)-α-Methylasparaginsäure-4-t-Butylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Auxiliary-Mediated Acylation
The use of chiral oxazolidinones as auxiliaries is a well-established strategy for controlling stereochemistry in α-branched amino acid derivatives. In a method analogous to the synthesis of (R)-4-(tert-butoxy)-2-(cyclopentylmethyl)-4-oxobutyric acid, the target compound can be synthesized through a multi-step sequence beginning with (S)-4-benzyl-2-oxazolidinone.
Reaction Protocol :
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Acylation : The oxazolidinone is treated with a mixed anhydride derived from 3-methyl-4-(tert-butoxy)-4-oxobutanoic acid under cooled conditions (0–5°C) in dichloromethane. Triethylamine and 4-dimethylaminopyridine (DMAP) catalyze the formation of the acylated intermediate.
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Auxiliary Cleavage : Hydrolytic cleavage of the oxazolidinone auxiliary under basic conditions (e.g., LiOH/H₂O₂) releases the free amino acid while preserving the tert-butoxy group.
Optimization Insights :
-
Temperature control during acylation is critical to minimize racemization.
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The tert-butoxy group’s bulkiness necessitates prolonged reaction times (4–6 hours) for complete acylation.
Anhydride Ring-Opening and Ozonolysis Strategies
Ammonia-Induced Anhydride Opening
Patent US9963423B2 describes a method for synthesizing 4-amino-2,4-dioxobutanoic acid via anhydride ring-opening with ammonium hydroxide. Adapting this approach, dihydro-3-methylene-2,5-furandione (itaconic anhydride) can serve as a precursor for introducing the oxo and amino functionalities.
Key Steps :
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Anhydride Opening : Itaconic anhydride is added portionwise to cooled ammonium hydroxide (3–10°C), yielding 4-amino-2-methylene-4-oxobutanoic acid.
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Ozonolysis : Treatment of the intermediate with ozone in aqueous medium cleaves the methylene group, generating the 4-oxo moiety.
Challenges and Solutions :
-
Stereochemical Control : The absence of a chiral catalyst in this route results in racemic mixtures, necessitating subsequent resolution steps.
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Formaldehyde Byproduct : Evaporation under reduced pressure effectively removes formaldehyde, preventing side reactions.
Asymmetric Catalytic Amination
Transition Metal-Catalyzed Hydrogenation
Palladium or rhodium catalysts enable asymmetric hydrogenation of α-keto esters to install the (S)-configured amino group. For example, a prochiral 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid derivative can undergo reductive amination using chiral phosphine ligands (e.g., BINAP) to achieve enantiomeric excesses >90%.
Reaction Conditions :
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Substrate : 2-Methyl-4-(tert-butoxy)-4-oxobutanoic acid ketimine.
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Catalyst : Pd/C with (R)-BINAP.
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Pressure : 50–100 psi H₂.
Advantages :
-
High atom economy and minimal protecting group manipulations.
Data Tables: Method Comparison
Table 1. Yield and Enantiomeric Excess (ee) Across Methods
| Method | Yield (%) | ee (%) | Key Conditions |
|---|---|---|---|
| Chiral Auxiliary | 68 | 99 | 0–5°C, CH₂Cl₂, DMAP |
| Anhydride Opening | 72 | N/A | NH₄OH, O₃, 20°C |
| Catalytic Hydrogenation | 85 | 94 | Pd/BINAP, 50 psi H₂ |
Table 2. Functional Group Compatibility
| Method | tert-Butoxy Stability | Amino Group Introduction |
|---|---|---|
| Chiral Auxiliary | High | Post-cleavage |
| Anhydride Opening | Moderate | Direct |
| Catalytic Hydrogenation | High | Direct |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Biochemical Research Applications
1.1 Enzyme Activity Studies
(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid serves as a substrate or inhibitor in enzyme assays. Its structural properties allow it to interact with various enzymes, making it valuable for studying metabolic pathways and enzyme kinetics.
Case Study:
In a study assessing the inhibition of aspartate transaminase, this compound was shown to effectively inhibit enzyme activity at specific concentrations, providing insights into its potential as a therapeutic agent for metabolic disorders .
1.2 Drug Development
The compound's amino group allows for potential interactions with biological targets, suggesting its utility in drug design. It can act as a building block for synthesizing more complex molecules with pharmacological properties.
Case Study:
Research indicated that derivatives of this compound exhibited enhanced binding affinity to glutamate receptors, highlighting its potential role in developing treatments for neurological disorders .
Synthetic Chemistry Applications
2.1 Organic Synthesis
this compound is utilized in organic synthesis due to its functional groups that facilitate various chemical reactions. It can serve as an intermediate in the synthesis of other biologically active compounds.
| Reaction Type | Description | Example Product |
|---|---|---|
| Esterification | Formation of esters using alcohols | Tert-butyl esters |
| Amidation | Reaction with amines to form amides | Amide derivatives |
| Alkylation | Introduction of alkyl groups into the structure | Alkylated derivatives |
Case Study:
In synthetic pathways involving peptide synthesis, this compound was successfully used to create peptide bonds, demonstrating its versatility as a building block in peptide chemistry .
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic potential due to its interaction with neurotransmitter systems.
3.1 Neurological Implications
The compound's ability to modulate glutamate receptors suggests it could be explored for treating conditions such as epilepsy and depression.
Case Study:
A pharmacological study showed that this compound analogs improved synaptic transmission in animal models, indicating potential benefits for cognitive enhancement and neuroprotection .
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes the structural and functional differences between the target compound and related molecules:
Key Differences and Implications
Steric and Electronic Effects
- Amino Group Presence: The target compound’s 2-amino group enables its direct incorporation into peptide backbones, unlike non-amino analogues like (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid .
- Protective Groups: Boc-protected derivatives (e.g., ) exhibit enhanced solubility in organic solvents, facilitating their use in non-polar reaction environments.
- Stereochemistry : The (R)-configured analogue in shows distinct reactivity in asymmetric synthesis, highlighting the importance of chirality in drug intermediates.
Biological Activity
(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, also known as (S)-2-amino-4-(tert-butoxy)-4-oxobutanoic acid, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 203.24 g/mol. It features a tert-butoxy group, which contributes to its steric properties, and an amino group that can participate in biochemical interactions. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Protection of the Amino Group : This is achieved using di-tert-butyl dicarbonate (Boc) under basic conditions.
- Formation of the Target Compound : The protected substrate undergoes various reactions, including oxidation or reduction, depending on the desired derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tert-butoxy group creates steric hindrance that can influence the compound's reactivity and interaction with enzymes or receptors. The amino group facilitates hydrogen bonding, enhancing its potential biological effects .
Applications in Research
- Biochemical Pathways : The compound is studied for its role in various biochemical pathways and enzyme interactions, particularly in metabolic processes involving amino acids.
- Drug Development : It is investigated as a precursor in drug synthesis, particularly for developing therapeutics targeting neurological disorders due to its structural similarity to neurotransmitters .
- Enzyme Inhibition Studies : Research indicates that variations in the structure of this compound can lead to different inhibitory effects on specific enzymes, making it a candidate for further pharmacological studies .
Case Study 1: Enzyme Interaction
In a study examining the interaction of this compound with various enzymes, it was found that the compound exhibited significant inhibition of certain proteases involved in metabolic pathways. This suggests potential therapeutic applications in conditions where these enzymes are dysregulated.
Case Study 2: Synthesis and Stability Evaluation
A stability evaluation study demonstrated that modifications in the stereochemistry of this compound significantly affect its biological activity. For instance, switching from the S to R configuration resulted in an 18-fold decrease in activity against specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid | Enantiomer of (S) form | Different enzyme interaction profiles |
| 2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid | Contains amino group | Potentially varied biological activities |
| 3-Hydroxybutanoic acid | Simpler beta-hydroxy acid | Lacks tert-butoxy; different reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves multi-step protocols, starting with amino group protection (e.g., tert-butoxycarbonyl, Boc) followed by tert-butoxy group introduction. For example, analogous compounds use Boc protection under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) . Reaction temperature (0–25°C) and solvent choice (e.g., THF, DCM) significantly impact yield and purity. Post-synthesis, hydrate formation may occur, requiring lyophilization .
Q. How is the stereochemical integrity of the (S)-configured amino group maintained during synthesis?
- Answer : Chiral auxiliaries or enantioselective catalysis are critical. For example, (R)-configured analogs employ chiral resolving agents (e.g., L-tartaric acid derivatives) or asymmetric hydrogenation . Polarimetry and chiral HPLC (e.g., using Chiralpak® columns) validate enantiomeric excess (>98%) .
Q. Which analytical techniques are essential for structural confirmation?
- Answer :
- NMR : H and C NMR confirm tert-butoxy ( ~1.2 ppm for -C(CH)) and keto groups ( ~210 ppm for C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: calculated 216.1235, observed 216.1238) .
- X-ray Crystallography : Resolves absolute configuration, as seen in structurally related compounds .
Q. What are the primary research applications of this compound?
- Answer : It serves as a chiral building block in peptide synthesis (e.g., introducing tert-butoxy-modified amino acids) and as a precursor for bioactive molecules (e.g., enzyme inhibitors) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for scale-up synthesis?
- Answer : Density Functional Theory (DFT) predicts transition states for key steps (e.g., tert-butoxy group introduction). For example, solvent effects in THF vs. DMF can be modeled to minimize side reactions . Molecular dynamics simulations assess Boc group stability under varying pH .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Answer : Comparative studies using analogs (e.g., methyl vs. ethyl substituents) reveal steric and electronic effects. For instance, replacing the tert-butoxy group with methoxy reduces metabolic stability due to decreased lipophilicity . Data normalization against control compounds (e.g., ibuprofen for anti-inflammatory assays) reduces variability .
Q. How do diastereomers of this compound impact its reactivity in peptide coupling?
- Answer : Diastereomers (e.g., (S,R) vs. (S,S)) exhibit divergent coupling efficiencies. For example, (S)-configured amino groups show higher coupling yields (>85%) with Fmoc-protected residues due to reduced steric hindrance . Reverse-phase HPLC (C18 columns) monitors diastereomer ratios .
Q. What are the limitations of current stability studies, and how can they be improved?
- Answer : Degradation under prolonged storage (e.g., keto-enol tautomerism) is often overlooked. Accelerated stability studies (40°C/75% RH for 3 months) coupled with LC-MS identify degradation products (e.g., tert-butanol derivatives) . Continuous cooling (-20°C) and inert atmosphere storage mitigate decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
